2,4-Diacetylaminotoluene
Description
2,4-Diacetylaminotoluene (CAS No. 6282-12-8), also known as N,N'-diacetyl-toluenediamine, is a diacetylated metabolite derived from the biotransformation of 2,4-toluenediamine (2,4-TDA) . Its molecular formula is C₁₁H₁₄N₂O₂, featuring two acetyl groups attached to the amino groups of the parent compound 2,4-TDA (Figure 1). This acetylation reduces reactivity and enhances excretion efficiency, making it a critical detoxification product in mammalian systems .
In rodent studies, this compound accounts for 1.4–2.6% of urinary metabolites following 2,4-TDA exposure, highlighting its role as a minor but consistent metabolic byproduct . Its formation is mediated via N-acetylation pathways, predominantly in the liver and kidneys .
Properties
CAS No. |
6282-12-8 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(3-acetamido-4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
XAHUNQAOCGDSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NC(=O)C |
Other CAS No. |
6282-12-8 |
Synonyms |
2,4-diacetylaminotoluene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Metabolic Comparison
The following compounds share structural or metabolic relationships with 2,4-diacetylaminotoluene:
Key Observations :
- Acetylation Reduces Toxicity: this compound is less toxic than 2,4-TDA due to reduced electrophilicity.
- Species-Specific Metabolism: In Fischer 344 rats, acetylation dominates (e.g., this compound formation), while Wistar rats exhibit higher phenolic metabolites (<3% acetylated products) .
- Excretion Efficiency: Diacetylated metabolites like this compound are excreted more rapidly (half-life: 4.6–8 hours in rats) compared to monoacetylated intermediates .
Toxicokinetic and Pharmacological Differences
Table 1: Comparative Toxicokinetic Data
Notes:
- Metabolic Pathways: 2,4-TDA undergoes oxidation (to benzoic acids) and acetylation (to mono-/diacetylated forms). This compound is a terminal product in acetylation, while 4-acetylamino-2-aminotoluene serves as a transient intermediate .
- Exposure Level Impact: Lower doses of 2,4-TDA favor acetylation (e.g., diacetylaminotoluene formation), whereas higher doses saturate metabolic enzymes, leading to accumulation of reactive intermediates .
Functional Analog: Diethyltoluenediamine (DETDA)
DETDA, an ethyl-substituted derivative of TDA, shares metabolic similarities with 2,4-TDA.
- DETDA is metabolized to mono- and diacetylated species akin to this compound .
- Expected excretion routes include urinary elimination of acetylated products, though specific percentages remain unquantified .
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